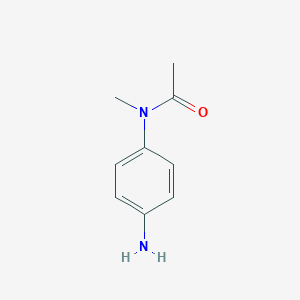

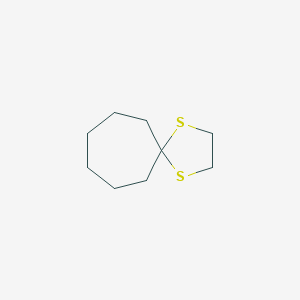

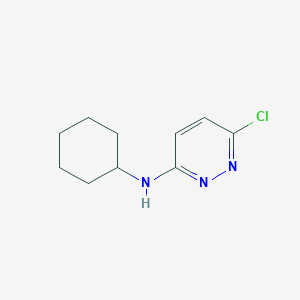

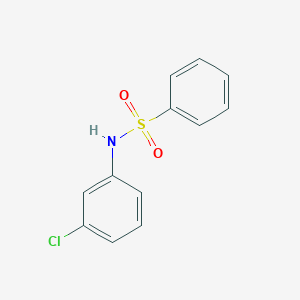

6-chloro-N-cyclohexylpyridazin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-chloro-N-cyclohexylpyridazin-3-amine often involves cyclometalation and electrophilic amination processes. For instance, the synthesis of cyclometalated platinum(II) acetylide complexes provides insights into the types of reactions that might be involved in creating compounds with similar structures to 6-chloro-N-cyclohexylpyridazin-3-amine. These processes highlight the versatility and reactivity of such compounds under various conditions, including the presence of metal catalysts and specific reactants (Schneider et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-chloro-N-cyclohexylpyridazin-3-amine can be complex and varied, depending on the synthetic route and conditions. X-ray crystallography is a powerful tool for determining these structures, providing detailed information about the arrangement of atoms within the molecule. This analytical technique helps in understanding the geometric configuration and can guide the synthesis of more complex derivatives (Dolzhenko et al., 2021).

Chemical Reactions and Properties

6-chloro-N-cyclohexylpyridazin-3-amine and its derivatives can undergo various chemical reactions, such as electrophilic aminations with oxaziridines, which are useful for introducing nitrogen-containing groups into the molecule. These reactions expand the functional utility of the compound, enabling the synthesis of azines, hydrazines, and other nitrogen-rich structures (Andreae & Schmitz, 1991).

Physical Properties Analysis

The physical properties of 6-chloro-N-cyclohexylpyridazin-3-amine derivatives, such as solubility, melting point, and crystallinity, can significantly influence their application in various fields. These properties are determined by the molecular structure and can be altered by substituting different groups onto the pyridazine ring. Studies on related compounds can provide valuable insights into how modifications affect these physical properties.

Chemical Properties Analysis

The chemical properties of 6-chloro-N-cyclohexylpyridazin-3-amine, including reactivity, stability, and the ability to undergo specific chemical transformations, are crucial for its application in synthesis and industry. Research into similar compounds has shown a wide range of reactivities and stabilities, which can be tailored by adjusting the molecular structure (Rulev & Maddaluno, 2001).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Heterocyclic Compound Development

The research into similar compounds often focuses on the synthesis, structural properties, and potential applications of heterocyclic compounds, which are crucial in developing pharmaceuticals, agricultural chemicals, and materials science. For instance, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the interest in synthesizing and understanding novel heterocyclic compounds with potential applications in drug development and materials science Issac & Tierney, 1996.

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Nitrogen-containing compounds, akin to the structure of interest, are highlighted for their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been studied for their effectiveness in mineralizing such compounds, which is crucial for environmental management and water treatment technologies. This research direction emphasizes the importance of developing effective treatment schemes to manage the environmental impact of nitrogen-containing compounds Bhat & Gogate, 2021.

Catalysis and Chemical Reactions

The development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the importance of nitrogen-containing compounds in synthetic chemistry. Such research is pivotal for pharmaceuticals, agrochemicals, and material sciences, demonstrating the role of catalysts in enhancing the efficiency and sustainability of chemical syntheses Kantam et al., 2013.

Amine-functionalized Materials

Amine-functionalized metal-organic frameworks (MOFs) represent another significant area of application, particularly in gas sorption and separation technologies. These materials, owing to their interaction with CO2, are crucial for CO2 capture and environmental cleanup efforts, showcasing the broader implications of research on nitrogen-containing compounds Lin, Kong, & Chen, 2016.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

6-chloro-N-cyclohexylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMCLFWZCPFXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390464 | |

| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-cyclohexylpyridazin-3-amine | |

CAS RN |

1014-77-3 | |

| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(cyclohexylamino)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)

![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)